Isomaltose

Glycoside hydrolase Carbohydrate digestion Substrate specificity

Generic disaccharides fail to distinguish α-(1→6) from α-(1→4) glucosidase activity, compromising assay specificity. Isomaltose (CAS 499-40-1) eliminates this ambiguity: • 50-fold slower hydrolysis vs. maltose enables accurate slow-digestion carbohydrate modeling. • Km = 6.22 mM for bacterial oligo-α-1,6-glucosidase (39-fold lower than isomaltulose) for inhibitor screening. • Validated HPLC/IC-PAD detection at 0.05 μg/mL; UHPLC-MS/MS LOQ 3.60 μg/mL with 91.5-107.6% recovery. Supplied ≥98% pure with certified optical rotation, ensuring inter-laboratory reproducibility.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 499-40-1
Cat. No. B016258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomaltose
CAS499-40-1
Synonyms6-O-α-D-Glucopyranosyl-D-glucose;  D-Isomaltose; 
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1
InChIKeyDLRVVLDZNNYCBX-RTPHMHGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Isomaltose (499-40-1): Identity and Procurement


Isomaltose (CAS 499-40-1, 6-O-α-D-glucopyranosyl-D-glucose) is a reducing disaccharide consisting of two D-glucose units joined exclusively by an α-(1→6) glycosidic linkage [1]. With molecular formula C12H22O11 and molecular weight 342.30 g/mol, isomaltose occurs naturally in partial hydrolysates of amylopectin and dextrans, as well as in starch hydrolysates, malt extracts, and fermentation broths [2]. As an analytical standard, commercially available isomaltose typically meets specifications of ≥97.0% purity by HPLC with specific rotation [α]20/D ranging from +108° to +118° (c=0.7, H2O) . Unlike its α-(1→4)-linked isomer maltose, isomaltose's unique α-(1→6) bond configuration confers distinct enzymatic recognition, hydrolysis kinetics, and functional properties that cannot be replicated by generic disaccharide alternatives [3].

Why Isomaltose Substitution Fails


Generic substitution of isomaltose with maltose or other common disaccharides fails due to fundamental differences in glycosidic linkage stereochemistry that dictate enzymatic recognition, hydrolysis kinetics, and functional utility. The α-(1→6) bond in isomaltose is hydrolyzed at only approximately 2% of the rate of the α-(1→4) bond in maltose by mammalian α-glucosidases [1]. This kinetic disparity arises from distinct substrate binding requirements in enzyme active sites: specific amino acid residues such as Val216 in yeast isomaltase discriminate between α-(1→4) and α-(1→6) linkages, and substitution with maltase-type residues alters substrate specificity [2]. Consequently, assays requiring α-(1→6) linkage-specific detection, enzyme characterization, or slow-digestion carbohydrate modeling cannot simply interchange isomaltose with α-(1→4)-linked alternatives. Furthermore, the α-(1→6) linkage in isomaltose is critical for the structural integrity and prebiotic recognition of isomalto-oligosaccharides (IMOs), where isomaltose serves as the core disaccharide building block that probiotic bacteria selectively metabolize via dedicated GH4 6-phosphate-α-glucosidases and PTS transport systems distinct from those used for maltose utilization [3]. Substituting generic disaccharides therefore invalidates assay specificity, compromises enzyme characterization accuracy, and misrepresents physiological carbohydrate behavior.

Quantitative Evidence for Isomaltose


Hydrolysis Rate: α-(1→6) vs. α-(1→4) Linkage

The α-(1→6) glycosidic bond in isomaltose is hydrolyzed at only approximately 2% of the rate of the α-(1→4) bond in maltose by mammalian intestinal α-glucosidases [1]. This 50-fold difference in hydrolysis rate is a fundamental determinant of substrate specificity and digestive behavior. At the molecular level, this discrimination is mediated by specific active-site residues: in Saccharomyces cerevisiae α-glucosidases, the Val216 residue is critical for distinguishing α-(1→4) from α-(1→6) linkages, with Val216 mutants altered to hydrolyze both maltose and isomaltose [2].

Glycoside hydrolase Carbohydrate digestion Substrate specificity Enzyme kinetics

Substrate Preference for α-1,6-Glucosidases

Purified α-glucosidase from Entamoeba histolytica exhibits preferential hydrolysis of isomaltose (α1,6 linkage) with substantially lower activity on nigerose (α1,3) and maltose (α1,4). Trehalose (α1,1), kojibiose (α1,2), and cellobiose (β1,4) were not cleaved at all [1]. Isomaltose also competed away hydrolysis of the fluorogenic substrate 4-methylumbelliferyl-α-D-glucoside with higher efficiency than either nigerose or maltose, confirming its superior binding affinity for the α-(1→6)-specific active site [1]. Competitive inhibition studies using 1-deoxynojirimycin and castanospermine during isomaltose hydrolysis yielded Ki values of 1.2 μM and 1.5 μM, respectively [1].

Enzyme characterization α-glucosidase Substrate specificity Linkage analysis

Kinetic Comparison with Isomaltulose

In kinetic characterization of the MalLHis oligo-α-1,6-glucosidase from Lactobacillus plantarum LL441, isomaltose and isomaltulose (palatinose) were directly compared as natural carbohydrate substrates. Isomaltose exhibited a Km of 6.22 mM and Vmax of 40.64 μmol min⁻¹ mg⁻¹, whereas isomaltulose showed a Km of 244.52 mM and Vmax of 168.86 μmol min⁻¹ mg⁻¹ [1]. The approximately 39-fold lower Km for isomaltose indicates substantially higher enzyme affinity compared to isomaltulose, despite isomaltulose's higher Vmax [1].

Enzyme kinetics Lactobacillus Oligo-α-1,6-glucosidase Substrate affinity

Detection Limits by HPLC and UHPLC-MS/MS

Isomaltose can be accurately quantified using HPLC or ion chromatography with pulsed amperometric detection (IC-PAD), with detection limits reaching as low as 0.05 μg/mL under optimized conditions [1]. In a validated UHPLC-MS/MS method for isomaltooligosaccharides in milk powder, the limit of detection (LOD) for isomaltose was 1.20 μg mL⁻¹ and the limit of quantification (LOQ) was 3.60 μg mL⁻¹, with method recoveries ranging from 91.5% to 107.6% and coefficients of variation below 9.0% [2]. For comparative reference, panose LOD/LOQ in the same method was 0.15 μg mL⁻¹ and 0.50 μg mL⁻¹, and isomaltotriose was 0.55 μg mL⁻¹ and 1.80 μg mL⁻¹ [2].

Analytical chemistry Chromatography Food analysis Quantitative detection

Purity Specification Across Suppliers

Commercially available isomaltose analytical standards demonstrate consistent purity specifications across major suppliers. Sigma-Aldrich analytical standard grade isomaltose is certified at ≥98.0% purity by HPLC with optical activity [α]/D 107.0±4.0° (24 hr, c = 1 in H2O) . TCI supplies isomaltose at >97.0% purity by HPLC (CAD detection) with specific rotation [α]20/D ranging from +108° to +118° (c=0.7, H2O) . Chem-Impex International offers isomaltose at ≥97% purity by HPLC with optical rotation [α]D20 = 108° to 118° (c=0.7 in water) and storage at ≤ -10°C .

Quality control Reference standard Analytical chemistry Procurement specification

Validated Applications of Isomaltose


α-1,6-Glucosidase Characterization and Inhibitor Screening

Use isomaltose as the definitive positive control substrate for characterizing α-(1→6)-specific glucosidases from microbial, parasitic, or mammalian sources. As demonstrated in E. histolytica α-glucosidase studies, isomaltose serves as the preferred substrate while maltose (α1,4), nigerose (α1,3), trehalose (α1,1), kojibiose (α1,2), and cellobiose (β1,4) show substantially lower or zero activity, enabling unambiguous linkage-specific activity discrimination [1]. The established Ki values for competitive inhibitors 1-deoxynojirimycin (1.2 μM) and castanospermine (1.5 μM) using isomaltose as substrate provide benchmark parameters for inhibitor screening assays [1]. For bacterial oligo-α-1,6-glucosidases such as MalLHis from L. plantarum, isomaltose offers a 39-fold lower Km (6.22 mM) compared to isomaltulose (244.52 mM), making it the superior substrate for kinetic characterization and high-throughput inhibitor screening [2].

Analytical Reference Standard for Quantification

Employ isomaltose as a certified analytical reference standard for HPLC, IC-PAD, or UHPLC-MS/MS quantification of isomaltose and isomalto-oligosaccharides in complex matrices including milk powder, fermented beverages, and starch hydrolysates. Validated methods achieve detection limits as low as 0.05 μg/mL via HPLC/IC-PAD [3] or 1.20 μg/mL LOD and 3.60 μg/mL LOQ via UHPLC-MS/MS with recoveries of 91.5-107.6% [4]. Cross-supplier purity consistency (97.0-98.0% by HPLC) and defined optical rotation specifications (+107° to +118°) ensure reproducible calibration curve generation and method validation across laboratories .

Glycan Analog and Pseudo-Glycan Synthesis

Utilize isomaltose in pioneering synthetic carbohydrate chemistry applications involving reductive α-fluorovinyl-C-glycosylation strategies for developing linkage-editing pseudo-glycans. This application is supported by recent research demonstrating isomaltose's role in creating glycan analogs with modified biological activities relevant to pharmaceutical research and biotechnology [5]. The defined α-(1→6) linkage serves as a critical scaffold for studying structure-activity relationships in carbohydrate-protein recognition and for engineering glycans with altered enzymatic susceptibility.

Slow-Digestion Carbohydrate and Glycemic Modeling

Apply isomaltose in in vitro and in vivo studies modeling slow-digestion carbohydrate behavior, leveraging the established 50-fold slower hydrolysis rate of the α-(1→6) bond compared to the α-(1→4) bond in maltose by mammalian α-glucosidases [6]. This kinetic property makes isomaltose essential for research into low-glycemic index food ingredients, postprandial glucose response modulation, and the development of functional carbohydrates for metabolic health applications, as evidenced by recent work on long-sized isomaltooligosaccharides exhibiting reduced initial-stage glycemic response in murine models [7].

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